

tetrahydromethyl-1,3-isobenzofurandione CAS number and molecular structure

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Compound of Interest

Compound Name: 1,3-Isobenzofurandione,
tetrahydromethyl-

Cat. No.: B082760

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Technical Guide: Tetrahydromethyl-1,3-isobenzofurandione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydromethyl-1,3-isobenzofurandione, commonly known in the industry as Methyltetrahydrophthalic anhydride (MTHPA), is a versatile cyclic dicarboxylic anhydride. Due to its chemical properties, it serves as a crucial component in various industrial and research applications. Primarily, it is utilized as a hardener for epoxy resins, contributing to the final material's thermal and mechanical stability.^{[1][2][3][4]} Its utility extends to the manufacturing of composites, coatings, adhesives, and electronic components, where its excellent electrical insulation properties are highly valued.^{[3][4]} Furthermore, MTHPA is a key intermediate in the synthesis of pharmaceuticals, polymers, and dyes.^{[5][6][7]}

Recent research has also highlighted a fascinating connection between a related compound, Quizartinib (AC220), and the inhibition of FMS-like tyrosine kinase 3 (FLT3). This has significant implications for drug development, particularly in the context of Acute Myeloid Leukemia (AML).^{[8][9]} This guide provides an in-depth overview of the chemical and physical properties of tetrahydromethyl-1,3-isobenzofurandione, its synthesis and applications, relevant experimental protocols, and its role in biochemical signaling pathways.

Chemical Identification and Molecular Structure

The primary identifier for the isomeric mixture of tetrahydromethyl-1,3-isobenzofurandione is CAS number 11070-44-3.[5][10][11] The compound's molecular formula is $C_9H_{10}O_3$, with a molecular weight of approximately 166.17 g/mol.[12]

The molecular structure consists of a cyclohexene ring fused to a furan-1,3-dione ring, with a methyl group substituent on the cyclohexene ring. The position of the methyl group and the double bond in the cyclohexene ring can vary, leading to a mixture of isomers in the commercial product.

Physicochemical and Toxicological Properties

A summary of the key quantitative data for tetrahydromethyl-1,3-isobenzofurandione is presented in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	$C_9H_{10}O_3$	[12]
Molecular Weight	166.17 g/mol	[12]
Appearance	Colorless to light yellow viscous liquid	[1]
Boiling Point	120 °C at 3 mmHg	[1]
Density	~1.21 g/cm ³	
Flash Point	145.3 °C	[8]
Solubility	Soluble in organic solvents such as chloroform, benzene, ethanol, toluene, acetone, and ethyl acetate. Soluble in water with hydrolysis.	[1]

Table 2: Toxicological Data

Test	Species	Route	Value	Reference
LD50	Rat	Oral	1900 - >2000 mg/kg	[13]
EC50 (48hr)	Daphnia magna (Water Flea)	-	0.80 mg/L	[13]
Primary Irritation	Rabbit	Skin	Moderate irritant	[13]

Table 3: Thermal and Mechanical Properties of MTHPA-Cured Epoxy Resins

Property	Curing Conditions	Value	Reference
Glass Transition Temperature (Tg)	DGEBA/MTHPA, 67% crosslinking	382.68 K (109.53 °C)	[14]
Glass Transition Temperature (Tg)	Epoxidized hemp seed oil/MTHPA (R=0.84), 80°C for 64h	~160-170 °C	[4]
Young's Modulus	THPMTGE/MNA	1.31 GPa	[15]
Tensile Strength	Bio-nanocomposites with 60 wt% ESO cured by MTHPA	Significant improvement of 203% and 29%	[13]

Experimental Protocols

Synthesis of Methyltetrahydrophthalic Anhydride via Diels-Alder Reaction

The industrial synthesis of methyltetrahydrophthalic anhydride is typically achieved through a Diels-Alder reaction between isoprene or trans-1,3-pentadiene (the diene) and maleic anhydride (the dienophile).[16][17]

Methodology:

- **Reactant Preparation:** Maleic anhydride is typically melted in a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet. A molar ratio of approximately 1:1.0-1.5 of maleic anhydride to the C5 fraction (isoprene/pentadiene) is commonly used.[\[16\]](#)
- **Reaction Conditions:** The reaction is carried out at a temperature of 40-60 °C.[\[16\]](#) A radical polymerization inhibitor and oxygen are introduced into the reaction system to prevent the formation of unwanted polymers.[\[16\]](#) The reaction is exothermic, and the temperature should be carefully controlled.
- **Product Isolation:** After the reaction is complete, the crude MTHPA is obtained. Further purification is achieved through distillation to yield a colorless, transparent liquid product.[\[17\]](#) An isomerization catalyst may be added before distillation to obtain the liquid form.[\[17\]](#)

Epoxy Resin Curing with MTHPA and Thermal Analysis

MTHPA is a widely used curing agent for epoxy resins, such as Diglycidyl ether of bisphenol A (DGEBA). The curing process involves the ring-opening reaction of the epoxy groups by the anhydride.

Methodology:

- **Formulation:** The epoxy resin and MTHPA are mixed in a stoichiometric or near-stoichiometric ratio. An accelerator, such as a tertiary amine or an imidazole derivative, is often added to facilitate the curing reaction.
- **Curing Cycle:** A typical cure cycle involves an initial lower temperature stage followed by a higher temperature post-cure. For example, 2 hours at 90°C followed by 4 hours at 165°C.[\[18\]](#) The exact cycle depends on the specific formulation and desired properties.
- **Cure Kinetics Analysis (DSC):** Differential Scanning Calorimetry (DSC) is a powerful technique to study the cure kinetics.
 - An uncured sample of the epoxy/MTHPA mixture (typically 5-10 mg) is placed in a DSC pan.
 - The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

- The exothermic heat flow associated with the curing reaction is recorded as a function of temperature.
- The total heat of reaction (ΔH) is determined by integrating the area under the exothermic peak. The degree of cure at any given time or temperature can be calculated by comparing the partial heat of reaction to the total heat of reaction.
- Isothermal DSC scans can also be performed to study the curing process at a constant temperature.

Analytical Methods for Tetrahydromethyl-1,3-isobenzofurandione

Gas Chromatography (GC):

- **Sample Preparation:** For air monitoring, MTHPA vapor can be sampled using Amberlite XAD-2 or silica-gel tubes.[\[19\]](#)[\[20\]](#) The MTHPA is then desorbed using a suitable solvent like toluene.[\[19\]](#) For biological monitoring, the metabolite, methyltetrahydrophthalic acid, can be extracted from urine using solid-phase extraction (C18 columns) and then esterified.[\[12\]](#)
- **Instrumentation:** A gas chromatograph equipped with a Flame Ionization Detector (FID) or an Electron-Capture Detector (ECD) can be used.[\[19\]](#)[\[20\]](#) For more definitive identification, a mass spectrometer (MS) can be coupled with the GC.
- **Conditions:** A capillary column is used for separation. The temperature program typically involves an initial hold followed by a ramp to a final temperature. For example, hold at 120°C for 1 minute, then ramp at 10°C/min to 200°C and hold for 4 minutes.[\[19\]](#)

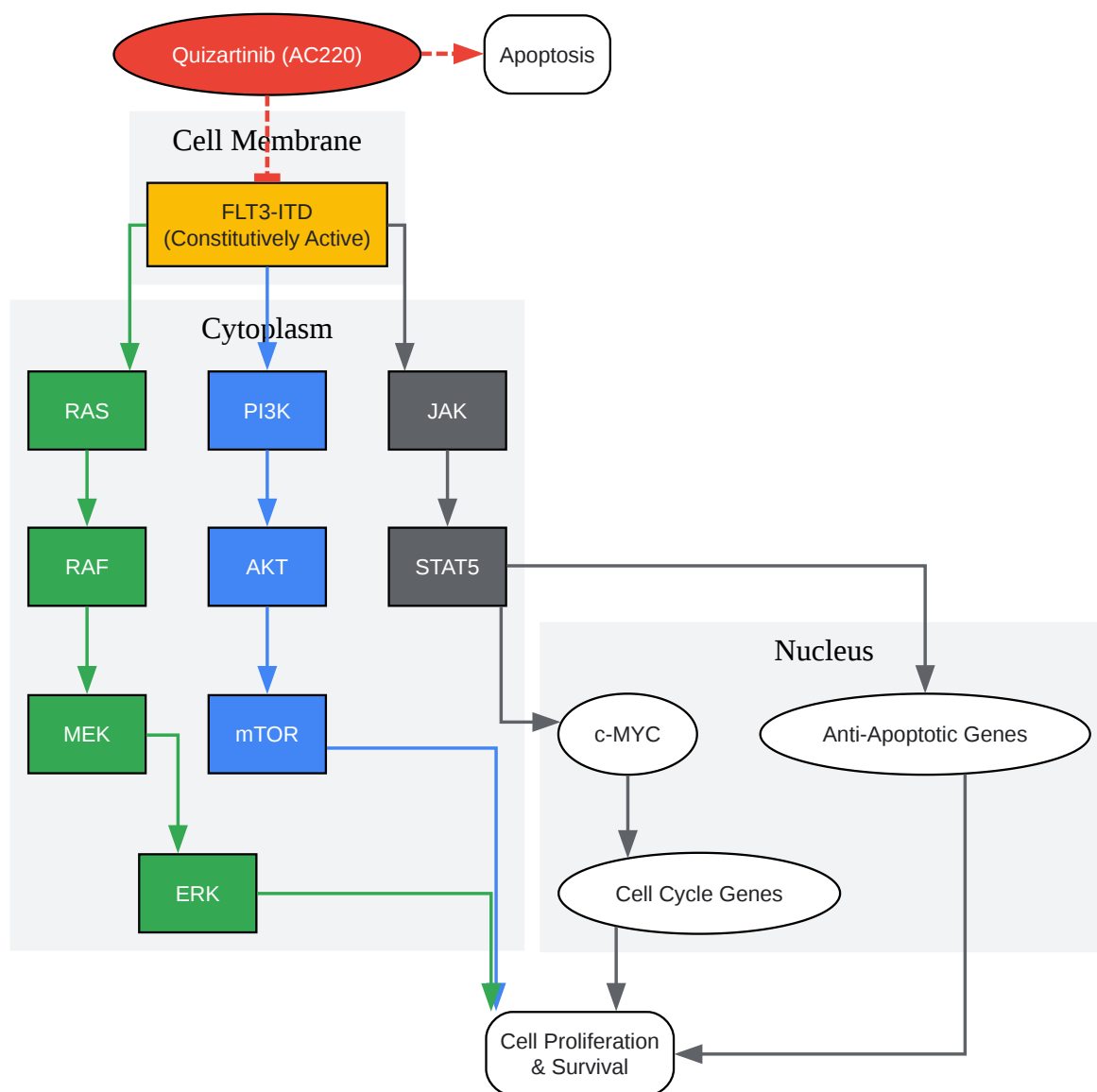
High-Performance Liquid Chromatography (HPLC):

- **Method:** A reverse-phase HPLC method can be employed for the analysis of MTHPA.
- **Mobile Phase:** A mixture of acetonitrile, water, and an acidifier like phosphoric acid is used. For MS compatibility, formic acid can be used instead of phosphoric acid.[\[10\]](#)
- **Detection:** A UV detector is commonly used for detection.

Signaling Pathways and Drug Development Implications

A compound closely related to or sometimes referred to as a synonym for MTHPA is "AC220," also known as Quizartinib. Quizartinib is a potent and selective second-generation inhibitor of FMS-like tyrosine kinase 3 (FLT3).^{[8][9]} This has significant implications for the treatment of Acute Myeloid Leukemia (AML), as FLT3 internal tandem duplication (FLT3-ITD) mutations are present in approximately 25-30% of AML patients and are associated with a poor prognosis.^[8]

The FLT3-ITD mutation leads to the constitutive activation of the FLT3 receptor, which in turn activates several downstream signaling pathways crucial for cell proliferation and survival. Quizartinib inhibits the autophosphorylation of FLT3, thereby blocking these downstream signals and inducing apoptosis in leukemic cells.^{[5][8][21]}



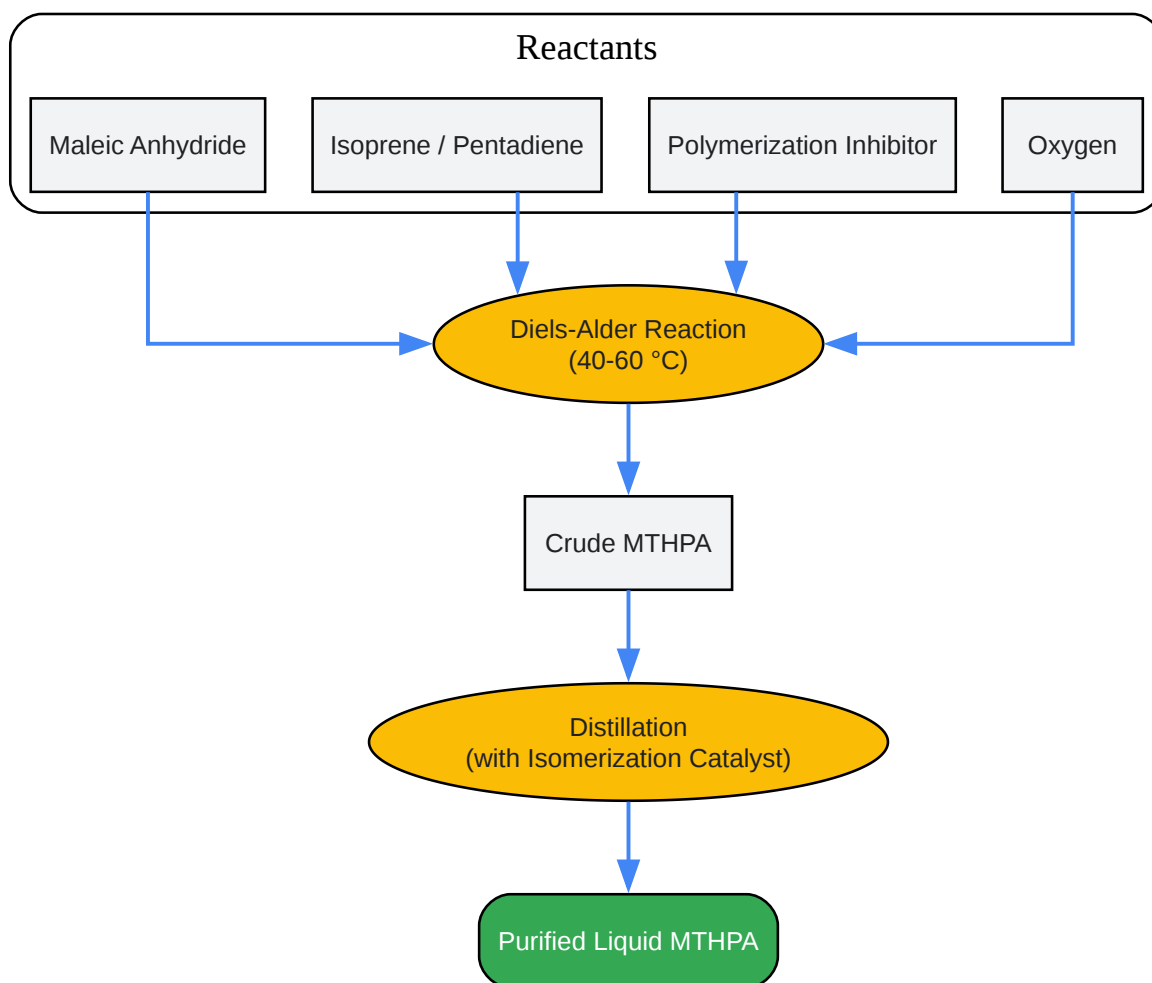
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Caption: FLT3 signaling pathway in AML and its inhibition by Quizartinib (AC220).

Experimental and Logical Workflows

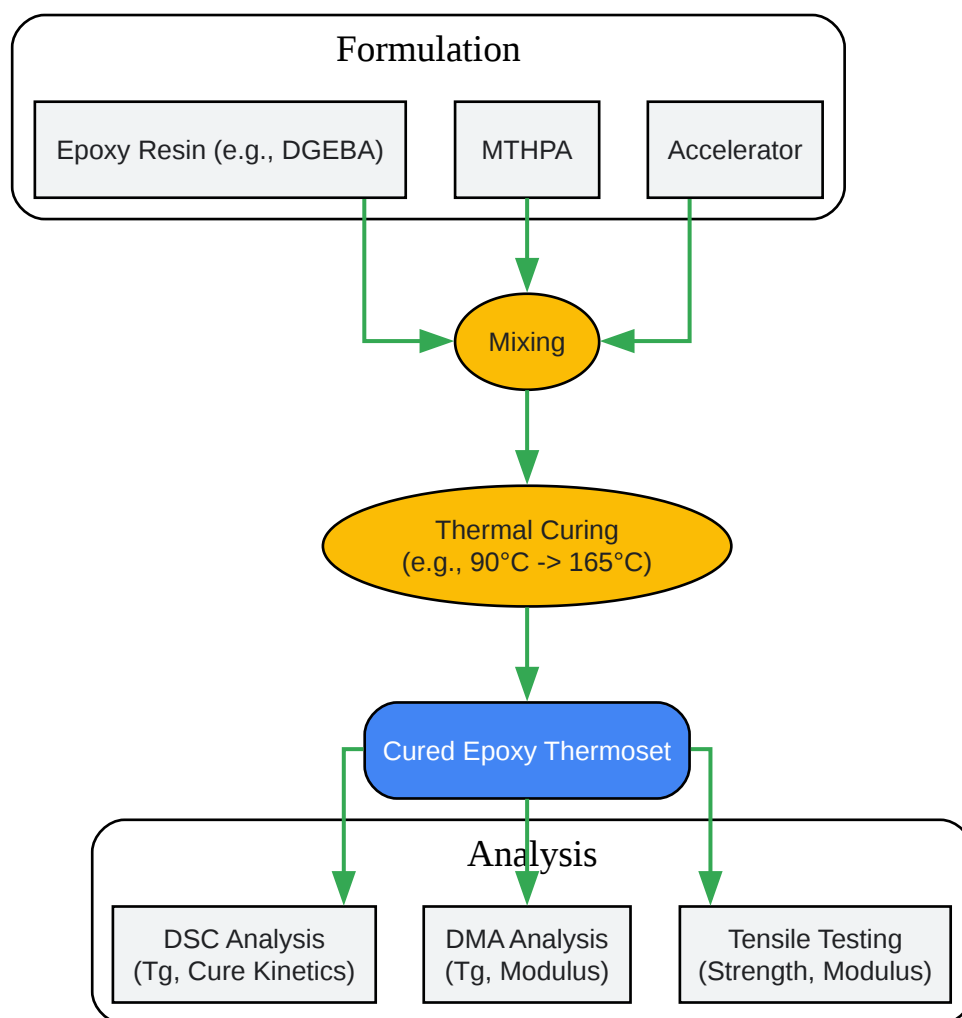
The following diagrams illustrate the typical workflows for the synthesis of MTHPA and its application in epoxy curing, as well as the logical relationship between its structure and

function.



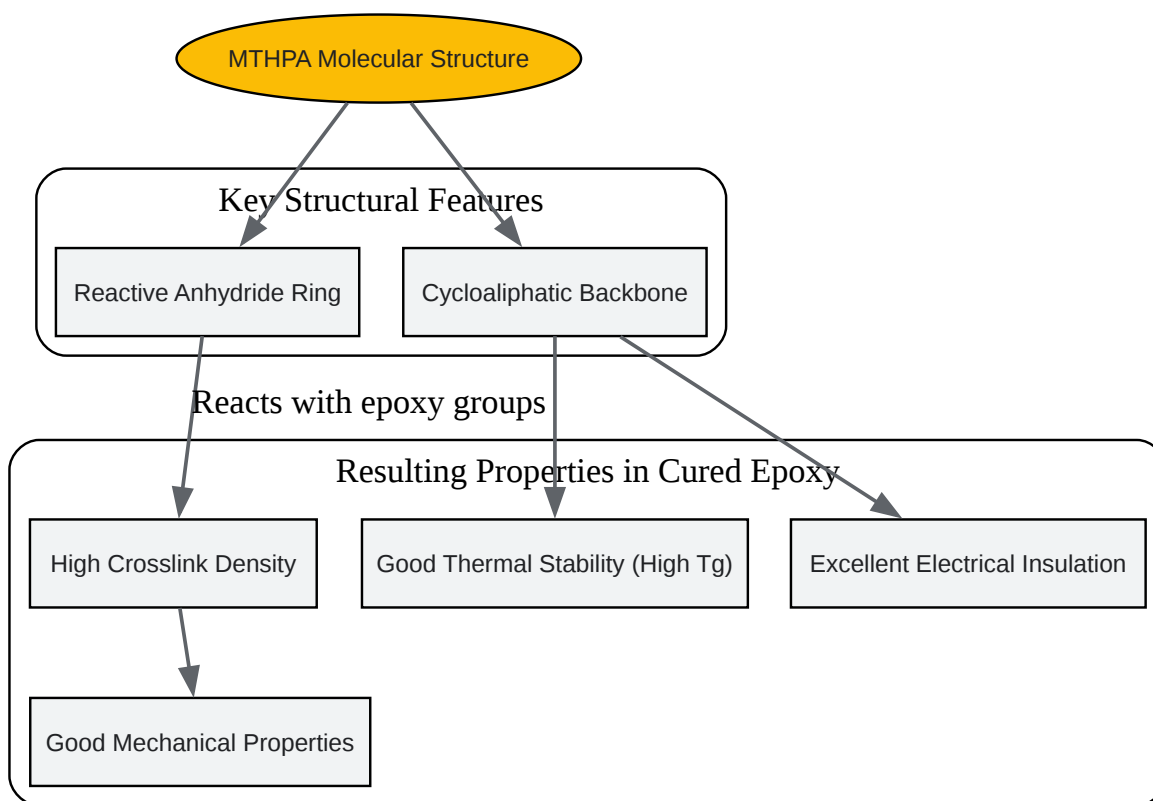
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Caption: General workflow for the synthesis of MTHPA.



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Caption: Workflow for epoxy curing with MTHPA and subsequent analysis.



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